Bienvenue dans la boutique en ligne BenchChem!

2-(4-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Medicinal Chemistry Anticancer Screening Thiadiazole SAR

This 1,3,4-thiadiazole scaffold (C₁₃H₁₄FN₃OS, MW 279.33) is supplied solely as an unprofiled isopropyl variant for exploratory SAR. No biological data exist—activity cannot be inferred from methyl or ethyl analogs. Value is contingent on your ability to run target inhibition, cytotoxicity, and metabolic stability assays de novo. May serve as a structural baseline in SPR/NMR fragment screens after confirming solubility. Procure only if you intend to generate the first quantitative dataset for this series.

Molecular Formula C13H14FN3OS
Molecular Weight 279.34 g/mol
Cat. No. B5801948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Molecular FormulaC13H14FN3OS
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)F
InChIInChI=1S/C13H14FN3OS/c1-8(2)12-16-17-13(19-12)15-11(18)7-9-3-5-10(14)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17,18)
InChIKeyHNWQSQJRCYSDDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 42 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(4-Fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide Is Cataloged—But Not Yet Differentiated


The compound 2-(4-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic small molecule (C₁₃H₁₄FN₃OS, MW 279.33) within the 1,3,4-thiadiazole class . Publicly available information is predominantly limited to chemical vendor entries listing it as a “research compound” with ≥95% purity for screening purposes, without any disclosed biological assay results . No peer-reviewed studies or patents containing the target compound itself were identified. The existence of structurally analogous compounds (e.g., N-(5-ethyl- or N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide) in screening collections suggests the isopropyl variant is one member of a traditionally explored scaffold, but its specific activity profile has not been published .

The Absence of Quantitative Evidence Prevents Substitution of 2-(4-Fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide


Core prerequisite for informed selection or procurement—verifiable differentiation against close analogs—is currently unmet for this specific compound. No head-to-head comparisons, cross-study cytotoxicity or target engagement data, or patent-embedded SAR tables that include the isopropyl derivative have been identified [1]. When a structurally similar compound (e.g., N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives) was assessed against the MCF-7 cell line using the MTT assay, activity comparable to doxorubicin was not observed [2], demonstrating that subtle structural changes within this chemical space can drastically alter biological outcomes. Therefore, assuming equivalent performance between the isopropyl analog and its methyl, ethyl, or tert-butyl counterparts without empirical data is scientifically unjustifiable .

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide—Status: Insufficient


No Target-Specific Quantitative Activity Data Found

A systematic search of primary literature, patents (including US7173030, US8685992, US10065950), BindingDB, and ChEMBL did not yield any quantitative potency (IC₅₀, Kd, EC₅₀), selectivity, or ADME data for 2-(4-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide against any biological target [1]. The closest available quantitative data come from a related but distinct series, where N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives yielded IC₅₀ values against MCF-7 cells that did not exceed the potency of doxorubicin [2]. This information cannot be directly translated to the target compound due to structural differences (mercapto vs. isopropyl substitution at position 5). No computational prediction, docking score, or physicochemical parameter has been published for the target compound that could serve as a baseline for comparison [3].

Medicinal Chemistry Anticancer Screening Thiadiazole SAR

Lack of Comparative ADME or Physicochemical Profiling

No experimental logP, solubility, permeability, metabolic stability, or plasma protein binding data are available for this compound in the public domain [1]. In the absence of such data, in silico predictions (e.g., SwissADME) could be generated, but predicted values do not constitute verified competitive advantages over closely related analogs (e.g., the 5-methyl or 5-ethyl derivatives) [2]. Procurement decisions based solely on predicted physicochemical parameters would require prospective experimental validation, which has not been performed or reported [3].

Drug Discovery ADME Physicochemical Properties

Patent Landscape: No Granted Claims Based on This Specific Compound's Superiority

While patents (e.g., US8685992, US10065950, US20240083900) encompass broad Markush structures that could theoretically include the target compound, none exemplifies it as a preferred embodiment or provides IC₅₀ values for it [1]. For instance, US10065950 (Example 355) describes a fused tricyclic core unrelated to the simple acetamide-thiadiazole scaffold. Patents disclosing BTK or EGFR inhibitors within the thiadiazole class do report picomolar IC₅₀ values, but these are attributed to heavily elaborated molecules bearing the thiadiazole core, not to the unoptimized isopropylacetamide fragment [2]. The target compound remains an unsupported fragment in these filings [3].

Intellectual Property Medicinal Chemistry Kinase Inhibition

Scenarios for Procuring 2-(4-Fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide Given Data Scarcity


Internal Exploratory SAR for 5-Alkyl-1,3,4-thiadiazole Acetamide Libraries

Procurement is warranted only as part of an exploratory SAR campaign where the primary objective is to generate the first quantitative activity data. In this scenario, the compound serves as the isopropyl variant in a series that includes methyl, ethyl, and tert-butyl analogs, all of which are similarly uncharacterized. The user must design and execute all primary assays (e.g., target inhibition, cytotoxicity, metabolic stability) de novo, as no reference data exist to anchor the interpretation. Value is entirely contingent on internal follow-up and the ability to rapidly profile the compound against the chosen endpoint [1].

Fragment-Based Screening as a Mock Fragment

The compound's relatively low molecular weight (279 Da) and the fluorophenyl motif could allow its use as a mock fragment or negative control in fragment-based screening (FBS) campaigns for XIAP-BIR3, BTK, or HDAC targets, where larger thiadiazole-containing ligands have shown activity [2]. However, without a measured binding affinity, it cannot serve as a validated positive control. Its utility is limited to serving as a structural baseline in SPR or NMR-based fragment screens, provided that the user first confirms solubility and stability in the assay buffer [3].

Method Development and Analytical Reference Standard

The compound can be procured as an analytical reference standard (≥95% purity confirmed by vendor COA) for developing HPLC, LC-MS, or NMR methods intended to separate and quantify closely related 1,3,4-thiadiazole impurities. Its retention time, mass spectrum, and characteristic ¹H/¹³C NMR shifts in DMSO-d₆ (as partially provided by SpectraBase for the analogous 5-isobutylbenzamide isomer) can assist in method tuning [4]. However, this application does not provide a scientific basis for preferring this compound over cheaper, better-characterized thiadiazole standards.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.